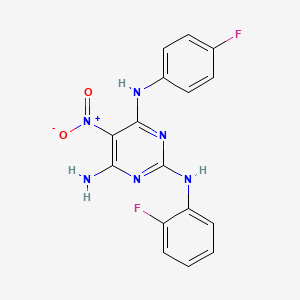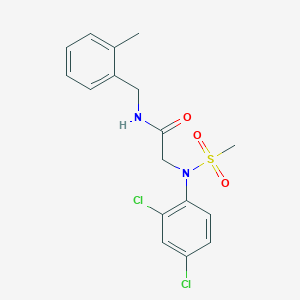![molecular formula C31H29N3O3S2 B12474673 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12474673.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound that features a benzothiazole moiety, a phenylsulfonyl group, and a glycinamide backbone
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide can be achieved through various synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reaction mixture.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form complex products efficiently
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction forms a ring structure from a linear molecule. .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the non-receptor tyrosine kinase ITK, which is involved in the T-cell receptor signaling cascade .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide can be compared with other benzothiazole derivatives, such as:
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: This compound also contains a benzothiazole moiety and is studied for its biological activities.
N-Methyl-2-{4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1H-pyrazol-1-yl}acetamide: This compound features a benzothiazole ring and is used in various chemical and biological studies.
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-INDOL-2-YL)BENZAMIDE:
Properties
Molecular Formula |
C31H29N3O3S2 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C31H29N3O3S2/c1-21(2)23-12-16-26(17-13-23)34(39(36,37)27-7-5-4-6-8-27)20-30(35)32-25-14-10-24(11-15-25)31-33-28-18-9-22(3)19-29(28)38-31/h4-19,21H,20H2,1-3H3,(H,32,35) |
InChI Key |
DURVDGWWPJLUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN(C4=CC=C(C=C4)C(C)C)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12474595.png)

![3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate (non-preferred name)](/img/structure/B12474602.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12474603.png)
![3,3'-[benzene-1,3-diylbis(oxy)]bis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}](/img/structure/B12474612.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12474618.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12474622.png)
![N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12474640.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B12474642.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12474647.png)
![4-propylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474650.png)


![2-(3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12474664.png)
